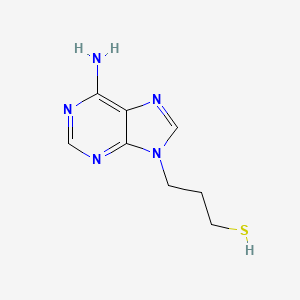![molecular formula C14H14O3 B15218235 4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol CAS No. 21243-72-1](/img/structure/B15218235.png)
4-(Hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol is an organic compound that features two phenolic groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl groups on the benzene rings makes it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol typically involves the reaction of 4-hydroxybenzyl alcohol with 4-hydroxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a base or an acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, can vary depending on the specific synthetic route chosen.
Industrial Production Methods
In an industrial setting, the production of 2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of catalyst and solvent is crucial in industrial production to ensure cost-effectiveness and environmental sustainability.
化学反应分析
Types of Reactions
2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for esterification or etherification reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in esters or ethers, depending on the reagents.
科学研究应用
2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antioxidant properties and its role in biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s antioxidant properties are attributed to its ability to donate hydrogen atoms and neutralize free radicals, thereby protecting cells from oxidative damage.
相似化合物的比较
Similar Compounds
4-hydroxybenzyl alcohol: Shares a similar structure but lacks the additional hydroxyl group on the benzene ring.
4-hydroxybenzaldehyde: Contains an aldehyde group instead of a hydroxymethyl group.
2,4-dihydroxybenzyl alcohol: Similar structure with two hydroxyl groups but different positioning.
Uniqueness
2-(4-hydroxybenzyl)-4-(hydroxymethyl)phenol is unique due to the presence of both hydroxyl and hydroxymethyl groups on the benzene rings. This structural feature allows for a diverse range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
属性
CAS 编号 |
21243-72-1 |
|---|---|
分子式 |
C14H14O3 |
分子量 |
230.26 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-2-[(4-hydroxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O3/c15-9-11-3-6-14(17)12(8-11)7-10-1-4-13(16)5-2-10/h1-6,8,15-17H,7,9H2 |
InChI 键 |
RBSWDMDJKKBQRC-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CC2=C(C=CC(=C2)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


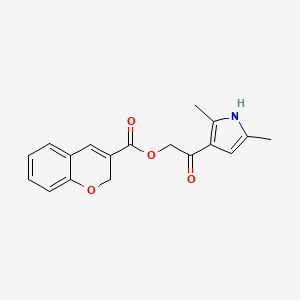
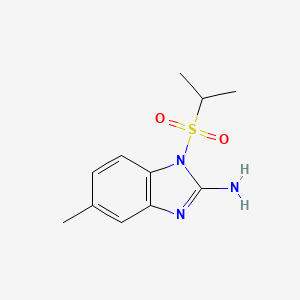
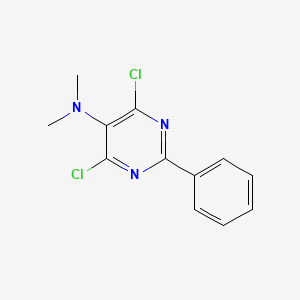

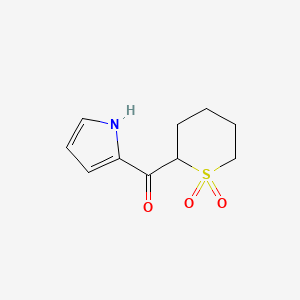
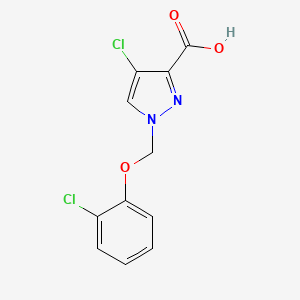
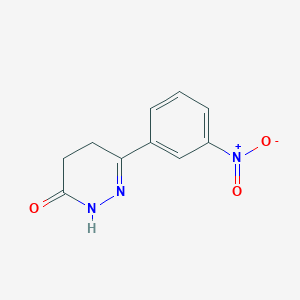

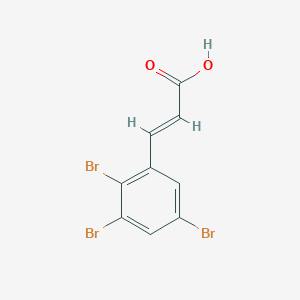


![(5R,7R)-7-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B15218238.png)
